

Micro-Clear for Immunofluorescence Staining: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Micro-Clear	
Cat. No.:	B1176558	Get Quote

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Introduction

Micro-Clear is a rapid, easy-to-use tissue clearing reagent designed to render 3D cell culture models and small tissue samples transparent, enabling high-resolution, three-dimensional imaging with immunofluorescence. By matching the refractive index of the sample, **Micro-Clear** minimizes light scattering, allowing for deep-tissue imaging with confocal, light-sheet, or wide-field microscopy. This technology is particularly advantageous for drug discovery, developmental biology, and cancer research, where understanding the spatial relationships of cells within a 3D microenvironment is critical.

Micro-Clear is compatible with a wide range of fluorophores, including fluorescent proteins and antibody-conjugated dyes, preserving signal intensity and cellular morphology. Its simple workflow is amenable to high-throughput screening in microplate formats, making it a valuable tool for quantitative analysis of cellular composition, drug penetration, and treatment efficacy in complex biological systems.

Data Presentation

The efficacy of **Micro-Clear** is demonstrated by a significant improvement in imaging depth and signal-to-noise ratio, allowing for the detection of a greater number of cells within 3D structures.



Performance Metric	Untreated Sample	Micro-Clear Treated Sample
Detectable Cells	Outer 2-3 cell layers	3-4 times increase in total cells detected[1][2]
Imaging Depth	Limited by light scattering	Up to 500 μm for 3D cell cultures[3]
Signal-to-Noise Ratio	Low, especially in deep tissue	Significantly increased
Dose-Response Sensitivity	Underestimated due to partial sampling	More accurate, reflecting the entire cell population[2]
Table 1: Performance Comparison of Untreated vs. Micro-Clear Treated 3D Cell Culture Models.		

Property	Value/Characteristic
Clearing Time	Minutes for 3D cell cultures up to 500 μm[3]
Immunofluorescence Compatibility	Yes[2][4]
Fluorescent Protein Compatibility	Yes[2][4]
Microplate Compatibility	Yes[1][2]
Reversibility	Yes, for subsequent 2D H&E/IHC staining[2]
Toxicity	Low compared to many solvent-based methods[1]
Table 2: Key Properties and Compatibilities of Micro-Clear.	

Experimental Protocols

Protocol 1: Immunofluorescence Staining and Clearing of 3D Cell Cultures (e.g., Spheroids, Organoids)



This protocol describes the immunofluorescence staining and subsequent clearing of 3D cell cultures up to $500 \mu m$ in thickness.

Materials:

- Micro-Clear Reagent
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (methanol-free)
- Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin, 0.1% Tween-20 in PBS)
- Primary Antibody, diluted in Antibody Dilution Buffer
- Fluorophore-conjugated Secondary Antibody, diluted in Antibody Dilution Buffer
- Nuclear Stain (e.g., DAPI), optional
- Dehydration Series: 50%, 70%, 90%, 100% Ethanol in deionized water
- Humidified chamber

Procedure:

- Sample Fixation:
 - Carefully remove culture medium from the 3D cell cultures.
 - Wash twice with PBS.
 - Fix with 4% PFA for 30-60 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Permeabilization:



- Incubate samples in Permeabilization Buffer for 15-30 minutes at room temperature.
- Wash three times with PBS for 5 minutes each.
- Blocking:
 - Incubate samples in Blocking Buffer for 1-2 hours at room temperature in a humidified chamber.
- · Primary Antibody Incubation:
 - Incubate samples with the diluted primary antibody overnight at 4°C in a humidified chamber with gentle agitation.
- Washing:
 - Wash samples three times with PBS containing 0.1% Tween-20 for 10 minutes each.
- Secondary Antibody and Nuclear Stain Incubation:
 - Incubate samples with the diluted fluorophore-conjugated secondary antibody (and nuclear stain, if applicable) for 2-4 hours at room temperature in the dark.
 - From this point on, protect samples from light.
- Final Washes:
 - Wash samples three times with PBS containing 0.1% Tween-20 for 10 minutes each.
- Dehydration:
 - Sequentially incubate the samples in 50%, 70%, 90%, and 100% ethanol for 15 minutes each at 4°C.
- Clearing:
 - Remove the final ethanol wash completely.
 - Add sufficient Micro-Clear Reagent to cover the samples.



- Incubate for 15-30 minutes at room temperature. Samples should become transparent.
- Imaging:
 - Image the cleared samples using a confocal or light-sheet microscope with appropriate lasers and filters. Samples can be imaged directly in the microplate or mounted on a slide.

Protocol 2: Clearing of Fluorescent Protein-Expressing 3D Cell Cultures

This protocol is a simplified workflow for clearing 3D cell cultures that endogenously express fluorescent proteins.

Materials:

- Micro-Clear Reagent
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (optional)
- Dehydration Series: 50%, 70%, 90%, 100% Ethanol in deionized water

Procedure:

- Fixation (Optional):
 - If fixation is required, follow step 1 from Protocol 1. If not, proceed to washing.
 - Wash samples twice with PBS.
- Dehydration:
 - Protecting the samples from light, sequentially incubate them in 50%, 70%, 90%, and 100% ethanol for 15 minutes each at 4°C.
- Clearing:
 - Remove the final ethanol wash completely.



- Add sufficient Micro-Clear Reagent to cover the samples.
- Incubate for 15 minutes at room temperature in the dark.
- Imaging:
 - Image the cleared samples using a suitable fluorescence microscope.

Mandatory Visualizations



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Caption: Workflow for immunofluorescence staining and clearing of 3D cell cultures.



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Caption: Simplified workflow for clearing fluorescent protein-expressing 3D cultures.

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